3,4-Dimethoxy-N'-(2-nitrobenzylidene)benzohydrazide
Description
3,4-Dimethoxy-N'-(2-nitrobenzylidene)benzohydrazide is a benzohydrazide derivative characterized by a 3,4-dimethoxy-substituted benzohydrazide core and a 2-nitrobenzylidene hydrazone moiety. This compound belongs to a class of Schiff base derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structure combines electron-donating methoxy groups and an electron-withdrawing nitro group, which influence its electronic, steric, and hydrogen-bonding properties.
Properties
CAS No. |
330638-72-7 |
|---|---|
Molecular Formula |
C16H15N3O5 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-8-7-11(9-15(14)24-2)16(20)18-17-10-12-5-3-4-6-13(12)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
WIDWKPLHGZUIGN-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 3,4-Dimethoxybenzoic Acid
The synthesis begins with the esterification of 3,4-dimethoxybenzoic acid to form its methyl ester derivative. This step typically involves refluxing the acid with methanol in the presence of a catalytic amount of sulfuric acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a methoxy group.
Reaction Conditions:
-
Solvent: Methanol
-
Catalyst: Concentrated H₂SO₄ (5–10 mol%)
-
Temperature: Reflux (64–65°C)
-
Time: 4–6 hours
The methyl ester intermediate is isolated via solvent evaporation and purified by recrystallization from ethanol, yielding a white crystalline product.
Hydrazinolysis to Form 3,4-Dimethoxybenzohydrazide
The methyl ester undergoes hydrazinolysis to produce 3,4-dimethoxybenzohydrazide. This step involves reacting the ester with excess hydrazine hydrate in ethanol under reflux conditions.
Reaction Conditions:
-
Solvent: Ethanol
-
Reagent: Hydrazine hydrate (2–3 equivalents)
-
Temperature: Reflux (78°C)
-
Time: 6–8 hours
The hydrazide product precipitates upon cooling and is filtered and washed with cold ethanol to remove unreacted hydrazine. This step achieves yields exceeding 85%.
Condensation with 2-Nitrobenzaldehyde
The final step involves the condensation of 3,4-dimethoxybenzohydrazide with 2-nitrobenzaldehyde to form the target hydrazone. This reaction is typically conducted in ethanol or methanol under acidic or neutral conditions.
Reaction Conditions:
-
Solvent: Ethanol or methanol
-
Catalyst: Acetic acid (1–2 drops) or none
-
Molar Ratio: 1:1 (hydrazide:aldehyde)
-
Temperature: Reflux (78–80°C)
-
Time: 4–6 hours
The product is isolated via filtration or solvent evaporation and purified by recrystallization from dimethylformamide (DMF) or ethanol.
Reaction Optimization Strategies
Solvent Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance solubility but may complicate purification. Ethanol balances solubility and ease of isolation, making it the preferred solvent for condensation reactions.
Table 1: Solvent Impact on Condensation Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 78–83 | 95–98 |
| Methanol | 75–80 | 93–97 |
| DMF | 85–88 | 90–92 |
Catalysts and Reaction Conditions
While the condensation often proceeds without catalysts, the addition of acetic acid (1–2 drops) accelerates imine formation by protonating the carbonyl oxygen of the aldehyde. Ferric chloride, used in related syntheses, is unnecessary here due to the aldehyde’s inherent reactivity.
Molar Ratios and Stoichiometry
A 1:1 molar ratio of hydrazide to aldehyde is optimal. Excess aldehyde (1.2 equivalents) marginally improves yields (5–8%) but complicates purification.
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethanol or DMF yields high-purity product. Ethanol favors the isolation of fine crystals, while DMF resolves solubility issues for larger-scale syntheses.
Table 2: Purification Methods and Outcomes
| Method | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Recrystallization | Ethanol | 75–80 | 98 |
| Column Chromatography | Ethyl acetate/hexane | 85–90 | 99 |
Spectroscopic Analysis
-
IR Spectroscopy: Key peaks include ν(C=O) at 1650–1660 cm⁻¹ (amide I band) and ν(N–H) at 3200–3300 cm⁻¹.
-
¹H NMR (DMSO-d₆): δ 3.85 and 3.91 (s, 6H, OCH₃), δ 8.52 (s, 1H, CH=N), δ 7.50–8.20 (m, 7H, aromatic).
-
Mass Spectrometry: Molecular ion peak at m/z 329.315 [M+H]⁺ confirms the molecular formula C₁₆H₁₅N₃O₅.
Comparative Analysis of Synthetic Methods
Table 3: Efficiency of Synthetic Approaches
| Step | Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|
| Esterification | 90–95 | 6 | Low |
| Hydrazinolysis | 85–90 | 8 | Moderate |
| Condensation | 75–83 | 6 | Moderate |
The three-step route offers reproducibility and scalability, with an overall yield of 58–68%. Alternative one-pot methods remain underdeveloped due to challenges in controlling intermediate purity .
Chemical Reactions Analysis
3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Applications in Organic Synthesis
3,4-Dimethoxy-N'-(2-nitrobenzylidene)benzohydrazide serves as a versatile building block in organic chemistry. Its applications include:
- Synthesis of Complex Molecules : It is used as a reagent in various organic reactions, facilitating the construction of more complex organic structures .
- Modification of Biological Activity : Researchers utilize this compound to modify its structure for enhanced biological activity or to tailor it for specific applications .
Medicinal Chemistry
The compound's structural characteristics suggest several medicinal applications:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, certain derivatives demonstrated promising results in inhibiting the growth of these pathogens .
- Anticancer Potential : The hydrazone moiety is associated with anticancer activity, making it a candidate for further investigation in cancer therapeutics .
- Enzyme Inhibition : The compound has shown potential in inhibiting metalloenzymes, which are crucial for various biological processes. Its ability to form stable complexes with metal ions enhances this property .
Biological Studies
Research into the biological effects of this compound has revealed various interactions:
- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates capable of interacting with cellular components, leading to diverse biological effects .
- Binding Affinity Studies : Interaction studies have focused on its binding affinity with different biological targets, providing insights into its potential therapeutic roles .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound derivatives:
- Antimicrobial Evaluation : A study synthesized various derivatives and evaluated their antibacterial activities against multiple strains. Compounds showed varying degrees of effectiveness, with some achieving minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- In Vivo Testing : Selected compounds were further evaluated through in vivo testing to assess their safety and efficacy in living organisms. Biochemical analyses indicated promising results regarding their therapeutic potential .
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzylidene Ring
Nitro Group Position and Electronic Effects
- 3,4-Dimethoxy-N'-(4-nitrobenzylidene)benzohydrazide (): The 4-nitro substituent on the benzylidene ring creates distinct electronic effects compared to the 2-nitro isomer. In contrast, the ortho-nitro group in the target compound introduces steric hindrance near the hydrazone linkage, possibly reducing conformational flexibility .
- The meta position may disrupt symmetry in crystal packing compared to ortho or para isomers.
Hydroxy and Methoxy Substituents
- This increases solubility in polar solvents but may reduce membrane permeability .
- However, steric effects may hinder binding to enzyme active sites compared to the nitro analogue .
Modifications on the Benzohydrazide Core
Methoxy Group Variations
- However, this may reduce stability under oxidative conditions compared to nitro-substituted derivatives .
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide ():
Replacing 3,4-dimethoxy with a single para-methoxy group simplifies the electronic profile but reduces steric bulk. The 3-nitro substitution on the benzohydrazide core shifts the dipole moment, affecting binding affinity in enzyme inhibition assays .
Heterocyclic Additions
- 4-(5-Isoquinolin-3-yl-1,3,4-oxadiazol-2-yl)-N'-(2-nitrobenzylidene)benzohydrazide (): Incorporation of an oxadiazole ring introduces rigidity and additional hydrogen-bonding sites. This modification enhances antimicrobial activity but may reduce solubility due to increased hydrophobicity .
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide ():
The benzimidazole moiety provides a planar, aromatic system capable of intercalation with DNA, suggesting superior anticancer activity compared to the target compound .
Antimicrobial Activity
- (E)-N'-Benzylidene-benzohydrazide analogues ():
Analogues with electron-withdrawing groups (e.g., nitro, chloro) exhibit stronger antimicrobial activity than those with electron-donating groups (e.g., methoxy). The target compound’s 2-nitro group likely enhances activity against Gram-negative bacteria by disrupting membrane integrity .
Enzyme Inhibition
Benzohydrazides with thiophene-2-carboxamide moieties ():
Thiophene-containing derivatives show higher acetylcholinesterase (AChE) inhibition (IC₅₀ ~ 1.2 µM) than the target compound, likely due to enhanced π-π stacking with the enzyme’s active site. The nitro group in the target compound may instead favor butyrylcholinesterase (BChE) selectivity .(3-Chloro-N'-(2-hydroxybenzylidene)-benzohydrazide ():
The chloro and hydroxy substituents confer potent LSD1 inhibition (IC₅₀ ~ 0.8 µM), whereas the target compound’s nitro group may shift selectivity toward other epigenetic targets .
Biological Activity
3,4-Dimethoxy-N'-(2-nitrobenzylidene)benzohydrazide (CAS No. 330638-72-7) is a hydrazone compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The chemical structure of this compound features a hydrazone linkage formed between 3,4-dimethoxybenzohydrazide and 2-nitrobenzaldehyde. The molecular formula is , and it possesses distinct functional groups that contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The hydrazone derivatives are known for their antimicrobial properties, including antibacterial and antifungal activities. Studies indicate that such compounds can inhibit the growth of various pathogens by disrupting cellular functions or inhibiting enzyme activity .
- Enzyme Inhibition : Research has shown that hydrazones can serve as inhibitors for various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). For instance, related compounds have demonstrated IC50 values in the low micromolar range against these enzymes .
- Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is essential for potential therapeutic applications in neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 2-nitrobenzaldehyde in an appropriate solvent such as ethanol. The reaction can be summarized as follows:
-
Reagents :
- 3,4-Dimethoxybenzohydrazide
- 2-Nitrobenzaldehyde
- Solvent (e.g., ethanol)
-
Procedure :
- Mix the reagents in the solvent.
- Heat the mixture under reflux conditions for several hours.
- Allow the solution to cool and crystallize.
- Purify the product through recrystallization.
Case Studies and Research Findings
Several studies have investigated the biological activities of hydrazone derivatives similar to this compound:
Safety Considerations
This compound is classified as very toxic to aquatic life, necessitating careful handling and disposal practices . Safety data sheets should be consulted for proper safety measures when working with this compound.
Q & A
Basic: What are the standard synthetic protocols for preparing 3,4-Dimethoxy-N'-(2-nitrobenzylidene)benzohydrazide, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via a Schiff base condensation reaction between 3,4-dimethoxybenzohydrazide and 2-nitrobenzaldehyde under reflux in ethanol or methanol. Acetic acid (5–10 drops) is often added as a catalyst to facilitate imine bond formation . Yield optimization studies suggest that prolonged reflux (4–6 hours) and stoichiometric ratios (1:1.2 hydrazide:aldehyde) improve efficiency (~75–85% yield). Microwave-assisted synthesis (e.g., 100 W, 80°C, 20 minutes) can reduce reaction times but requires careful solvent selection (e.g., DMF or THF) to avoid decomposition .
Basic: What structural characterization techniques are critical for confirming the molecular configuration of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Key parameters include:
- Unit cell dimensions : Triclinic or monoclinic systems (e.g., Å, Å, Å) .
- Hydrogen bonding networks : Intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice .
Complementary techniques: - FT-IR : Confirm hydrazide (–NH–CO–) and imine (C=N) bonds at ~3200 cm⁻¹ and ~1600 cm⁻¹, respectively .
- NMR : Aromatic protons in the 7.0–8.5 ppm range (¹H) and carbonyl carbons at ~165 ppm (¹³C) .
Advanced: How do solvent polarity and protic/aprotic environments affect the compound’s reactivity in derivatization reactions?
Answer:
Solvent effects are critical in post-synthetic modifications (e.g., acylation, metal complexation):
- Polar protic solvents (e.g., MeOH) : Enhance solubility of intermediates but may hydrolyze the imine bond under acidic conditions .
- Aprotic solvents (e.g., DMF) : Favor nucleophilic substitutions (e.g., alkylation) by stabilizing transition states without competing H-bonding .
- Dielectric constant (ε) : Higher ε solvents (e.g., DMSO, ε = 47.2) improve reaction rates in charge-separated intermediates .
Advanced: What computational strategies are used to predict and validate the compound’s bioactivity?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Predict binding affinities to targets (e.g., xanthine oxidase, androgen receptor) with RMSD < 2.0 Å .
- 3D-QSAR models : Correlate substituent effects (e.g., –NO₂, –OCH₃) with antimycobacterial IC₅₀ values (R² > 0.85) .
- *DFT calculations (B3LYP/6-31G)**: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess redox activity .
Advanced: How do structural modifications (e.g., substituent position) influence its pharmacological profile?
Answer:
- Electron-withdrawing groups (–NO₂) : Enhance antimicrobial activity (MIC 8–16 µg/mL vs. S. aureus) but reduce solubility .
- Methoxy groups (–OCH₃) : Improve anticancer activity (IC₅₀ 12–18 µM in PC-3 cells) via π-stacking with DNA bases .
- Metal complexes (Cu²⁺, Zn²⁺) : Increase urease inhibition (IC₅₀ ~2.5 µM) by enabling Lewis acid catalysis .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., LNCaP for prostate cancer) and protocols (e.g., MTT vs. SRB for cytotoxicity) .
- Control for solvent effects : DMSO concentrations >1% may artificially inflate activity .
- Validate via orthogonal methods : Pair docking predictions (e.g., binding to 3V49 protein) with SPR or ITC binding assays .
Advanced: What methodologies are employed to synthesize and characterize metal complexes of this compound?
Answer:
- Synthesis : React hydrazide with metal salts (e.g., CuCl₂, ZnBr₂) in ethanol/water (1:1) at 60°C for 4 hours .
- Characterization :
Advanced: How does crystallography resolve ambiguities in tautomeric forms or polymorphism?
Answer:
- SCXRD : Differentiate keto-enol tautomers via bond lengths (C=O ~1.21 Å vs. C–O ~1.34 Å) .
- Hirshfeld surface analysis : Quantify π⋯π (8–12%) and C–H⋯O (20–25%) interactions to explain polymorphism .
- Powder XRD : Match experimental patterns (2θ = 10–30°) with Mercury-calculated profiles to identify phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
